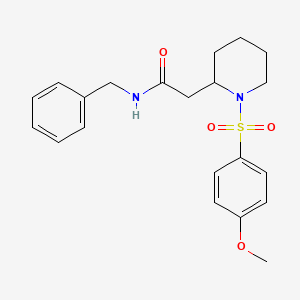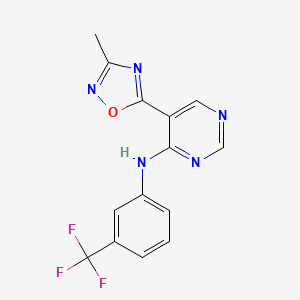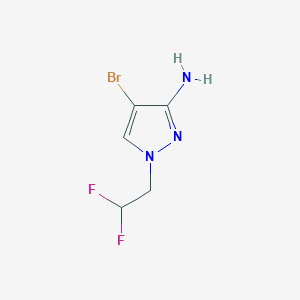
1-(2,4-dimethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C17H17FN6O3 and its molecular weight is 372.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Applications
Lithiation Variations in Ureas : Research on N′-aryl-N,N-dimethylureas, similar in structure to the compound of interest, demonstrates how lithiation varies with different aryl ring substituents. These compounds are doubly lithiated, reacting with various electrophiles to yield substituted derivatives. This has implications for the synthesis of complex molecules, including pharmaceuticals and agrochemicals (Smith, El‐Hiti, & Shukla, 1999).
Crystal Structure of Related Compounds : Studies on azimsulfuron, a compound structurally related to the compound , have elucidated its crystal structure. This information is crucial for understanding the physical properties and reactivity of such molecules, which can be vital in the development of new herbicides (Jeon, Kim, Kwon, & Kim, 2015).
O-demethylation Studies : The O-demethylation of compounds with methoxy groups, like the one , has been studied in Sporomusa ovata. This process is significant in understanding the metabolic pathways and environmental degradation of such compounds (Stupperich, Konle, & Eckerskorn, 1996).
Computational and Structural Studies : Computational and X-ray structural studies on 1-arylurazole tetrazane dimers provide insights into the conformation and physical properties of similar compounds, which is essential for the design of new materials and drugs (Martin & Breton, 2017).
Synthesis of Urea Derivatives : Research on the arylation of uracil derivatives, similar in structure to the compound of interest, showcases methods for modifying such compounds, which could be critical in developing new pharmaceuticals (Gondela & Walczak, 2006).
Biological Applications
Orexin Receptor Mechanisms : Studies on compounds structurally related to the compound have shown significant effects on orexin receptor mechanisms. This has implications for understanding and treating compulsive behaviors, such as binge eating (Piccoli et al., 2012).
5-HT2C Receptors and Penile Erections : Research on similar compounds demonstrates the role of 5-HT2C receptors in mediating penile erections in rats, offering insights into the neurochemical pathways involved in sexual function (Millan, Péglion, Lavielle, & Perrin-Monneyron, 1997).
Anticancer Activity of Urea Derivatives : A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, structurally similar to the compound , showed significant anticancer activity, indicating potential applications in cancer therapy (Feng et al., 2020).
Corrosion Inhibition : Research on 1,3,5-triazinyl urea derivatives has demonstrated their effectiveness as corrosion inhibitors for mild steel, highlighting the potential application of similar compounds in industrial settings (Mistry, Patel, Patel, & Jauhari, 2011).
Antimicrobial Evaluation : Studies on novel imidazole ureas/carboxamides containing dioxaphospholanes, which are structurally related, have shown significant antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Rani et al., 2014).
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O3/c1-26-13-7-8-14(15(9-13)27-2)20-17(25)19-10-16-21-22-23-24(16)12-5-3-11(18)4-6-12/h3-9H,10H2,1-2H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHDWADFKBDOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2867084.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2867085.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2867086.png)
![4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2867087.png)

![4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2867089.png)
![4-(azepan-1-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2867090.png)

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(3-chloro-4-fluorophenyl)furan-2-yl)acrylonitrile](/img/structure/B2867094.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2867095.png)
![[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2867096.png)
![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2867098.png)
![4-benzyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2867100.png)
